![molecular formula C8H11NO3S B112728 Ethanol, 2-[(3-aminophenyl)sulfonyl]- CAS No. 5246-57-1](/img/structure/B112728.png)
Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Overview
Description
Ethanol, 2-[(3-aminophenyl)sulfonyl]-: is a chemical compound with the molecular formula C8H11NO3S. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an ethanol group attached to a sulfonyl group, which is further connected to an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanolamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
APSES serves as an important intermediate in the synthesis of various organic compounds, including dyes. Its unique structure allows for specific chemical reactions that are beneficial in creating reactive dyes with broad color spectra and excellent water solubility .
Biology
In biological research, APSES is utilized in studying enzyme inhibition and protein interactions. The sulfonyl group forms strong interactions with active sites of enzymes, which can lead to inhibition or modulation of enzymatic activity. This property makes it valuable in drug discovery and development .
Medicine
APSES has potential therapeutic applications due to its ability to interact with various biomolecules. It serves as a precursor for pharmaceutical agents that may exhibit antimicrobial and anti-inflammatory activities. Research indicates that modifying the compound could enhance its efficacy against specific diseases .
Industry
In industrial applications, APSES is used in producing specialty chemicals and materials. Its role as an intermediate facilitates the manufacturing of products that require specific chemical properties, such as solubility and reactivity .
Case Study 1: Synthesis of Reactive Dyes
Research conducted by Kato Kuniok et al. demonstrated the effectiveness of APSES as an intermediate for synthesizing KN-type reactive dyes. These dyes exhibit excellent adaptability for different dyeing techniques, showcasing the compound's versatility in industrial applications .
Studies have highlighted the biological activity of APSES through its interaction with cellular pathways. The compound has shown promise in modulating inflammatory responses, which could lead to new therapeutic strategies for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanol group enhances the solubility and bioavailability of the compound, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Ethanol, 2-[(4-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the para position.
Ethanol, 2-[(2-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the ortho position.
Ethanol, 2-[(3-nitrophenyl)sulfonyl]-: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Ethanol, 2-[(3-aminophenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the amino group relative to the sulfonyl group allows for unique interactions and reactivity compared to its ortho and para analogs.
Biological Activity
Ethanol, 2-[(3-aminophenyl)sulfonyl]- (commonly referred to as APSES), is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the synthesis, characterization, and biological activity of APSES, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
APSES is characterized by the presence of a sulfonyl group attached to an amino-substituted phenyl ring. The compound can be synthesized through various methods, including:
- Oxidation and Reduction Reactions : The amino group in APSES can be oxidized to form nitro derivatives or reduced to yield sulfinyl or thiol derivatives. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
- Synthetic Pathways : A notable synthetic method involves the reaction of thiophenol with chloroethanol followed by oxidation with hydrogen peroxide. This method has been modified to improve efficiency and reduce costs associated with raw materials .
The biological activity of APSES is attributed to its interaction with various biomolecules. The amino group can form hydrogen bonds with target molecules, while the sulfonyl group participates in diverse chemical reactions. These interactions can influence cellular pathways and lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
Research has demonstrated that APSES exhibits promising antimicrobial properties. It has been evaluated against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Enterococcus faecium. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways crucial for bacterial survival .
Antibiofilm Properties
APSES also displays antibiofilm activity, which is critical in preventing biofilm formation on medical devices and surfaces. This property is particularly relevant in clinical settings where biofilms contribute to persistent infections .
Cytotoxicity Studies
In toxicity assessments using Daphnia magna, APSES was found to exhibit low toxicity levels, indicating its potential as a safer alternative in therapeutic applications. The compound's safety profile is crucial for its development as a pharmaceutical agent .
Case Studies
Several studies have highlighted the biological potential of APSES:
- Antimicrobial Studies : In a study focusing on the synthesis of new compounds derived from APSES, researchers found that modifications to its structure enhanced its antibacterial efficacy while maintaining low toxicity levels. This study emphasized the importance of structural variations in optimizing biological activity .
- In Vivo Studies : Animal model studies have indicated that APSES could potentially reduce inflammation markers, suggesting anti-inflammatory properties that warrant further investigation for therapeutic applications in diseases characterized by inflammation .
Comparative Analysis
A comparison between APSES and similar compounds reveals its unique properties:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |
---|---|---|---|
APSES | High | Moderate | Low |
2-((3-Nitrophenyl)sulphonyl) | Moderate | Low | Moderate |
2-((3-Hydroxyphenyl)sulphonyl) | Low | High | Low |
This table illustrates that while some compounds may exhibit higher anti-inflammatory effects, APSES stands out for its balanced profile of antimicrobial activity coupled with low toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethanol, 2-[(3-aminophenyl)sulfonyl]-, and how can reaction conditions be optimized for purity?
- Methodology : The compound is synthesized via sulfonation of 3-aminophenyl derivatives followed by esterification with ethanol sulfate. Key steps include:
- Sulfonation of 3-aminobenzene derivatives using sulfuric acid or sulfonyl chlorides to introduce the sulfonyl group.
- Esterification with ethanol under controlled pH and temperature to form the sulfate ester .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and ethanol sulfate moiety (δ ~3.5–4.5 ppm for CH₂ groups) .
- IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1040 cm⁻¹ (S-O-C ester linkage) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ at m/z 282.3 .
Q. How does the sulfonyl group influence the compound’s solubility and reactivity in aqueous media?
- Solubility : The sulfonyl group increases hydrophilicity (PSA = 23.5 Ų) but the sulfate ester enhances water solubility. Solubility can be quantified via shake-flask method in buffers (pH 2–12) .
- Reactivity : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution on the aromatic ring. Reactivity with nucleophiles (e.g., amines) can be studied via kinetic assays under varying temperatures .
Advanced Research Questions
Q. What are the degradation pathways of this compound under environmental or physiological conditions, and how can intermediates be tracked?
- Pathways : Hydrolysis of the sulfate ester under acidic/basic conditions yields 2-[(3-aminophenyl)sulfonyl]ethanol. Advanced oxidation processes (e.g., UV/H₂O₂) can cleave the sulfonyl group, generating sulfonic acid derivatives .
- Tracking : Use LC-QTOF-MS to identify degradation products. Isotopic labeling (e.g., ³⁴S) aids in pathway elucidation .
Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes) or materials (e.g., polymers)?
- Modeling :
- Docking Studies : Use AutoDock Vina to simulate binding with dye-binding enzymes (e.g., oxidoreductases). The sulfonyl group’s electrostatic potential enhances affinity for positively charged active sites .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict charge-transfer interactions .
Q. How do substituents on the phenyl ring affect the compound’s electronic properties and application in dye chemistry?
- Structure-Activity Relationship :
Properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASRSMRAPYLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063741 | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-57-1 | |
Record name | 3-(2-Hydroxyethylsulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5246-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((3-aminophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-aminophenyl)sulphonyl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.